1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

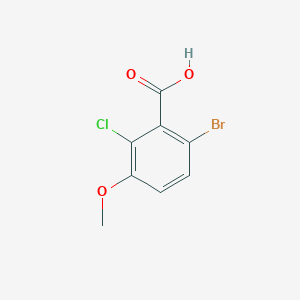

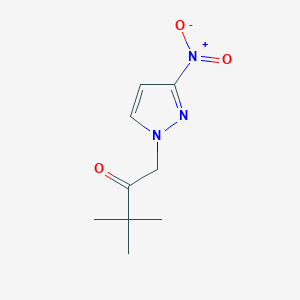

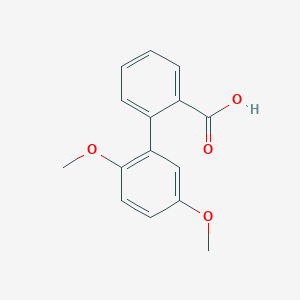

1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a chemical compound with the CAS Number: 705928-14-9 . It has a molecular weight of 235.16 and its IUPAC name is 1-ethylindolin-6-amine dihydrochloride . The compound is in the form of an off-white solid .

Molecular Structure Analysis

The InChI code for 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is an off-white solid . Its molecular weight is 235.16 and its IUPAC name is 1-ethylindolin-6-amine dihydrochloride . The InChI code provides a specific representation of its molecular structure .Applications De Recherche Scientifique

Anticancer Properties

Indole derivatives have garnered significant attention due to their potential as anticancer agents. The compound , 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, may exhibit cytotoxic effects against cancer cells. Researchers have investigated its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Antimicrobial Activity

Indoles possess inherent antimicrobial properties. Our compound could be explored as a novel antimicrobial agent against bacteria, fungi, and viruses. Its mode of action might involve disrupting microbial membranes, inhibiting enzymes, or interfering with nucleic acid synthesis. Investigating its efficacy against specific pathogens is crucial for potential clinical applications .

Neuroprotective Effects

Indole derivatives often exhibit neuroprotective properties. Our compound might play a role in preserving neuronal health, reducing oxidative stress, and modulating neurotransmitter systems. Researchers could explore its potential in treating neurodegenerative disorders such as Alzheimer’s disease or Parkinson’s disease .

Anti-inflammatory Activity

Inflammation contributes to various diseases. Indole-based compounds, including our dihydrochloride, may act as anti-inflammatory agents by suppressing pro-inflammatory cytokines, inhibiting NF-κB signaling, or modulating immune responses. Investigating its effects in animal models or cell cultures could provide valuable insights .

Enzyme Inhibition

Certain indole derivatives exhibit enzyme inhibitory activity. Our compound might target specific enzymes, such as aldose reductase (ALR2) or aldehyde reductase (ALR1). Understanding its binding affinity and specificity could lead to applications in diabetes management or other enzyme-related disorders .

Synthetic Applications

Beyond biological activities, indole derivatives serve as versatile building blocks in organic synthesis. Researchers can exploit our compound’s unique structure for constructing more complex molecules. For instance, it could participate in amide formation via N, N’-dicyclohexylcarbodiimide (DCC)-mediated coupling reactions .

Propriétés

IUPAC Name |

1-ethyl-2,3-dihydroindol-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITPFFHIQARNKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)

![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)